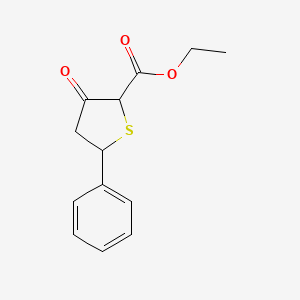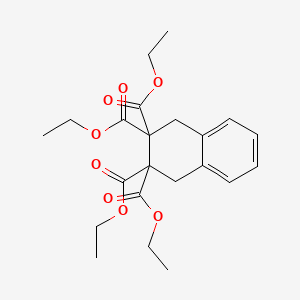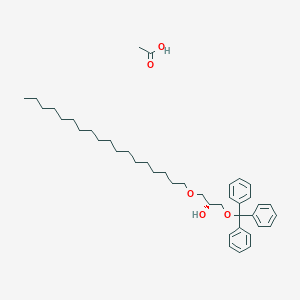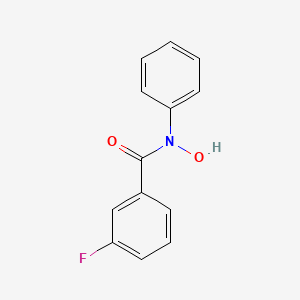
Benz(a)anthracene-6-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-6-methanol is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a methanol group attached to the sixth position of the benz(a)anthracene structure. Benz(a)anthracene itself is known for its carcinogenic properties and is produced during the incomplete combustion of organic matter .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracene-6-methanol typically involves the functionalization of benz(a)anthracene. One common method is the hydroxylation of benz(a)anthracene using reagents such as osmium tetroxide or potassium permanganate, followed by reduction to yield the methanol derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions: Benz(a)anthracene-6-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form benz(a)anthracene-6-carboxylic acid.
Reduction: The aromatic rings can be hydrogenated under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration, and halogens with Lewis acid catalysts for halogenation
Major Products:
Oxidation: Benz(a)anthracene-6-carboxylic acid.
Reduction: Partially or fully hydrogenated benz(a)anthracene derivatives.
Substitution: Various substituted benz(a)anthracene derivatives depending on the reagents used
Scientific Research Applications
Benz(a)anthracene-6-methanol has several applications in scientific research:
Mechanism of Action
The biological effects of benz(a)anthracene-6-methanol are primarily due to its interaction with cellular components. It can form DNA adducts, leading to mutations and potentially carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, resulting in reactive intermediates that can bind to nucleic acids and proteins .
Comparison with Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Dibenz(a,h)anthracene: Another polycyclic aromatic hydrocarbon with similar carcinogenic potential.
Tetracene (benz(b)anthracene): A structurally related compound with different electronic properties.
Uniqueness: Benz(a)anthracene-6-methanol is unique due to the presence of the methanol group, which alters its chemical reactivity and biological interactions compared to its parent compound and other similar polycyclic aromatic hydrocarbons .
Properties
CAS No. |
78996-88-0 |
|---|---|
Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
benzo[a]anthracen-6-ylmethanol |
InChI |
InChI=1S/C19H14O/c20-12-16-9-15-7-3-4-8-17(15)19-11-14-6-2-1-5-13(14)10-18(16)19/h1-11,20H,12H2 |
InChI Key |
NOBFGZIGAOPASK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC4=CC=CC=C4C3=CC2=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14436787.png)
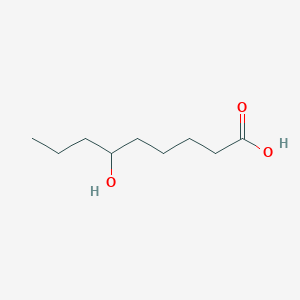
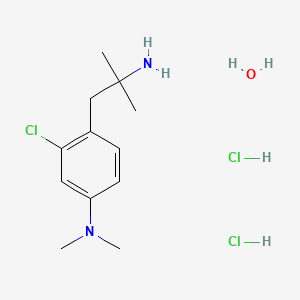
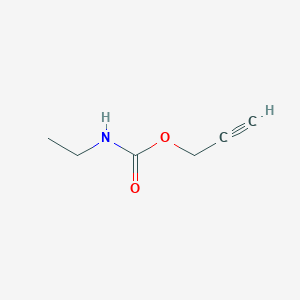
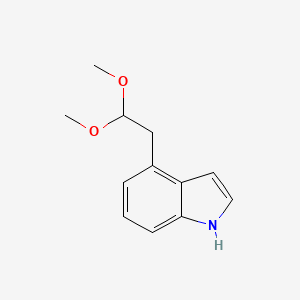
![8-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14436822.png)
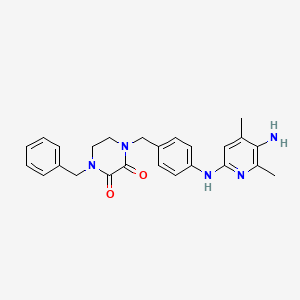
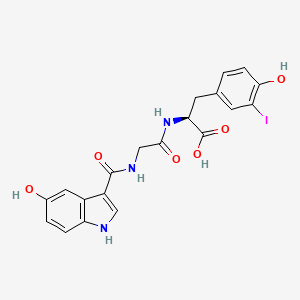
![2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one](/img/structure/B14436831.png)

